molecular formula C6H4BrCl2N B1448561 5-(Bromomethyl)-2,4-dichloropyridine CAS No. 1227606-01-0

5-(Bromomethyl)-2,4-dichloropyridine

Cat. No.: B1448561
CAS No.: 1227606-01-0
M. Wt: 240.91 g/mol
InChI Key: XMJSMIPWODFNAI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-dichloropyridine, also known as 5-bromo-2,4-dichloropyridine, is a synthetic chemical that is used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a molecular formula of C5H3BrCl2N. It is a halogenated pyridine derivative and a member of the class of compounds known as halopyridines. 5-bromo-2,4-dichloropyridine is used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines, as well as in the synthesis of other organic molecules. It is also used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

  • Antiviral Activity : 5-(Bromomethyl)-2,4-dichloropyridine derivatives, specifically 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been explored for their antiviral activities. These compounds have shown marked inhibitory effects on retrovirus replication in cell culture, indicating potential applications in antiretroviral therapies (Hocková et al., 2003).

  • Synthesis of Rupatadine : A new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, was reported. This method is characterized by its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

  • Functionalization of Dichloropyridines : Research on the selective functionalization of dichloropyridines, including this compound, provides insights into regioselective chemical reactions, which are crucial for the synthesis of various organic compounds (Marzi, Bigi, & Schlosser, 2001).

  • Piperidine Synthesis : The compound has been used in the rearrangement of 5-(bromomethyl)-1-pyrrolinium salts into functionalized piperidines, highlighting its utility in synthesizing complex nitrogen-containing cycles, relevant in medicinal chemistry (Kimpe, Boelens, & Contreras, 1996).

  • Dihydrofolic Reductase Inhibition : Studies on analogs of tetrahydrofolic acid, including the synthesis of 6-bromomethyl-5-(p-chlorophenyl)-2,4-diaminopyrimidine, have been conducted to evaluate their role as dihydrofolic reductase inhibitors, a key target in cancer therapy (Baker & Jordaan, 1965).

Safety and Hazards

The safety data sheet for a related compound, 4-(Bromomethyl)benzonitrile, indicates that it causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Properties

IUPAC Name

5-(bromomethyl)-2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJSMIPWODFNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-dichloro-5-methylpyridine (13.64 g, 82.50 mmol), N-bromosuccinimide (15.42 g, 86.63 mmol) were dissolved in chlorobenzene (300 mL). 2,2′-azobis(isobutyronitrile) (1.355 g, 8.250 mmol) in chlorobenzene (160 mL) was added slowly in two times: first approximately a third of the total amount at room temperature, then the rest dropwise (over 40 min) at 132° C. The reaction mixture was stirred at 132° C. for 16 h. The reaction mixture was washed with a saturated sodium sulfite solution (organic layer at the top), then with a saturated sodium bicarbonate solution (organic layer at the bottom). The organic phase was dried with sodium sulfate, then filtered and concentrated. A crude material was obtained as a yellow oil (24.9 g). It was purified by flash chromatography (Heptanes/AcOEt gradient from 0 to 10% AcOEt) to yield pale yellow crystals (13.84 g).
Quantity
13.64 g
Type
reactant
Reaction Step One
Quantity
15.42 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
1.355 g
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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